4-Benzyl-4-hydroxypiperidine

Beschreibung

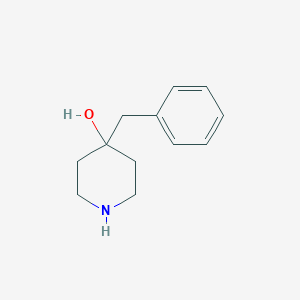

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12(6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZBZOFESQSBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199164 | |

| Record name | 4-Piperidinol, 4-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664663 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51135-96-7 | |

| Record name | 4-(Phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51135-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-4-piperidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51135-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 4-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR6D2NEF7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Benzyl 4 Hydroxypiperidine and Its Analogues

Classical and Contemporary Approaches to 4-Hydroxypiperidine (B117109) Core Synthesis

The construction of the 4-hydroxypiperidine core is a key step in the synthesis of 4-benzyl-4-hydroxypiperidine. Various synthetic methodologies have been developed to achieve this, ranging from traditional multi-component reactions to more modern and stereoselective approaches.

Mannich Reaction Derived Pathways for 4-Benzyl-4-hydroxypiperidines

The Mannich reaction is a powerful tool for the formation of new carbon-carbon and carbon-nitrogen bonds. mdpi.com It is a three-component condensation reaction involving an enolizable carbonyl compound, an aldehyde, and a primary or secondary amine. wikipedia.org In the context of this compound synthesis, a variation of the Mannich reaction is often employed. For instance, 4-benzyl-4-hydroxypiperidines have been synthesized through a Mannich reaction, followed by further transformations. niscpr.res.in

The reaction typically begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org A ketone can then react in its enol form, attacking the iminium ion to form a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org The reaction conditions, such as pH, can influence the regioselectivity of the reaction. For example, with a substrate like 4-hydroxyacetophenone, the reaction can be directed to the acetyl group under acidic conditions or to the aromatic ring at the ortho position to the hydroxyl group under alkaline conditions. mdpi.com Microwave-assisted Mannich reactions have been shown to be an efficient, non-catalyzed, and high-yielding method for producing Mannich bases. mdpi.com

A specific example involves the synthesis of N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide, a Mannich base, which can serve as a ligand in the synthesis of metal complexes. researchgate.net While not a direct synthesis of this compound, this illustrates the utility of the Mannich reaction in creating substituted piperidine-containing structures.

Grignard Reaction Strategies for 4-Hydroxypiperidine Derivatives

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This methodology is frequently utilized for the synthesis of tertiary alcohols, including 4-hydroxypiperidine derivatives.

A direct and common approach to synthesizing this compound involves the reaction of a Grignard reagent with a suitable piperidone derivative. Specifically, benzylmagnesium bromide, prepared from benzyl (B1604629) bromide and magnesium, is reacted with 1-benzyl-4-piperidone. prepchem.com The initial product, 1-benzyl-4-benzyl-4-hydroxypiperidine, can then be debenzylated via hydrogenation to yield the target compound, this compound. prepchem.com

The versatility of the Grignard reaction allows for the synthesis of a wide array of 4-substituted-4-hydroxypiperidines by varying both the Grignard reagent and the piperidone starting material. For instance, reacting benzyl magnesium chloride with various piperidin-4-ones produces a series of 4-benzyl-4-hydroxypiperidines. niscpr.res.in The efficiency of these reactions can be influenced by factors such as the chain length of alkyl Grignard reagents, with longer chains sometimes leading to improved yields. lookchem.com

Table 1: Examples of Grignard Reactions in the Synthesis of 4-Hydroxypiperidine Derivatives

| Piperidone Derivative | Grignard Reagent | Product | Reference |

| 1-Benzyl-4-piperidone | Benzylmagnesium bromide | 1,4-Dibenzyl-4-hydroxypiperidine | prepchem.com |

| Various piperidin-4-ones | Benzylmagnesium chloride | Various 4-benzyl-4-hydroxypiperidines | niscpr.res.in |

Alkylation Reactions in the Preparation of Substituted Piperidines

Alkylation reactions are fundamental in organic chemistry for introducing alkyl groups onto various scaffolds, including the piperidine (B6355638) ring. Both N-alkylation and C-alkylation strategies are employed in the synthesis of substituted piperidines.

N-alkylation of piperidine can be achieved by reacting it with an alkyl halide. researchgate.net The reaction can be influenced by the presence of a base, which neutralizes the acid formed and can promote dialkylation. researchgate.net For the synthesis of specific N-substituted 4-hydroxypiperidines, a common starting material is 4-hydroxypiperidine, which can be N-alkylated with agents like benzyl bromide in the presence of a base such as cesium carbonate. chemicalbook.com

C-alkylation of piperidine derivatives is more complex and often requires the use of activated intermediates. For example, the alkylation of phenylglycinol-derived oxazolopiperidone lactams has been studied to produce enantioselective beta-substituted piperidines. nih.govacs.org The stereochemical outcome of such reactions can be influenced by the configuration of existing stereocenters and substituents on the piperidine ring. nih.govacs.org Another approach involves the regioselective alkylation of the 3-position of piperidine by first converting it to N-chloropiperidine and then dehydrohalogenating it to form an enamine intermediate that can be alkylated. odu.edu

In a multi-step synthesis of certain 4-hydroxypiperidine derivatives, an alkylation step is used to introduce a side chain onto an N-substituted piperidin-4-yloxy intermediate. mdpi.com This highlights the utility of alkylation in building more complex molecules based on the 4-hydroxypiperidine core.

Reductive Amination Methodologies

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines, including cyclic amines like piperidines. This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

One approach to synthesizing substituted piperidines involves a double reductive amination of a dicarbonyl compound. chim.it For instance, a 1,5-dicarbonyl sugar derivative can be cyclized via intramolecular reductive amination using an amine source like ammonium (B1175870) formate (B1220265) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form a polysubstituted piperidine. chim.it The stereoselectivity of this cyclization can be a critical factor, especially when a new stereocenter is formed. chim.it

In the synthesis of certain fentanyl analogue metabolites containing a 4-hydroxypiperidine moiety, a reductive amination step is employed. diva-portal.org For example, a ketone intermediate is reacted with an aniline (B41778) in the presence of acetic acid, followed by reduction with sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), to introduce the N-phenyl group. diva-portal.org

The choice of reducing agent is crucial in reductive amination. Common reagents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (Na(OAc)3BH), each with its own reactivity and selectivity profile.

Alternative Synthetic Routes to 4-Hydroxypiperidine Systems

Beyond the more common methods, several alternative strategies have been developed for the synthesis of 4-hydroxypiperidine systems. These routes often aim to improve efficiency, yield, or stereoselectivity.

One such method involves the partial reduction of γ,δ-unsaturated nitriles to the corresponding γ,δ-unsaturated amines using catalytically activated hydrogen. These amines can then be condensed with aldehydes in an acidic aqueous solution (pH 2-4) to yield 4-hydroxypiperidine derivatives. google.com

Another approach starts with N-substituted-4-phenyl-1,2,3,6-tetrahydropyridines. These can be reacted with anhydrous hydrogen bromide in acetic acid to form a bromopiperidine intermediate, which is then hydrolyzed with water to produce N-substituted 4-phenyl-4-hydroxypiperidines. google.com

Hydroboration of N-substituted-1,2,5,6-tetrahydropyridines has also been explored, although this can sometimes lead to a mixture of 3- and 4-hydroxypiperidines. acs.org Additionally, biohydroxylation using microorganisms like Sphingomonas sp. has been shown to be a practical method for the hydroxylation of piperidines to afford 4-hydroxypiperidine. acs.org

Stereoselective Synthesis of this compound Derivatives

The biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for this compound derivatives is of great importance.

One strategy for achieving stereoselectivity is through the use of chiral starting materials. For example, a short and efficient synthesis of (3S,4S)-1-benzyl-4-N-benzylamino-3-hydroxypiperidine has been achieved starting from (S)-pyroglutaminol. tandfonline.com Similarly, L-aspartic acid can be used as a chiral precursor for the synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, where the stereochemistry at C4 is inverted via an SN2 reaction.

Another approach involves the use of chiral auxiliaries or catalysts. The alkylation of phenylglycinol-derived oxazolopiperidone lactams can proceed with high stereoselectivity, allowing for the synthesis of enantiopure substituted piperidines. nih.govacs.org Asymmetric Mannich reactions, often catalyzed by proline or its derivatives, can also be employed to control the stereochemistry of the resulting β-amino carbonyl compounds. wikipedia.org Specifically, a 4-hydroxypyrrolidine catalyst in combination with a Brønsted acid has been used to achieve anti-selective Mannich reactions of aldehydes with N-sulfonyl imines. nih.gov

Intramolecular reactions can also be highly stereoselective. For instance, an intramolecular 1,3-dipolar cycloaddition of alkenylnitrones, followed by reductive cleavage of the resulting bicyclic intermediate, has been used to prepare all-cis-2,6-disubstituted 4-hydroxypiperidines. researchgate.net

A stereodivergent synthesis allows for the selective formation of either cis or trans isomers. A concise and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols has been developed, which could be adapted for 4-hydroxy analogs. beilstein-journals.org This method relies on the stereochemical outcome of key reaction steps to direct the formation of the desired diastereomer.

Enantioselective Transformations for Chiral Induction

The creation of chiral piperidine structures, including analogues of this compound, often relies on enantioselective transformations that set specific stereocenters. One powerful approach involves the enzymatic reduction of a ketone precursor. For instance, the biocatalytic ketone reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate using carbonyl reductases has been shown to produce chiral 3-substituted-4-hydroxypiperidines. researchgate.net Two specific enzymes, HeCR and DbCR, demonstrated exceptional catalytic performance, achieving greater than 99% enantiomeric excess (ee) and conversion rates in the reduction of this substrate. researchgate.net This method provides access to all four possible stereoisomers of 3-substituted-4-hydroxypiperidines by selecting the appropriate enzyme, highlighting the potential for generating optically active building blocks. researchgate.net

Another strategy for inducing chirality is through asymmetric multicomponent reactions. A highly efficient, one-pot synthesis of densely substituted piperidines with excellent enantioselectivity has been developed using a diphenylprolinol silyl (B83357) ether mediated Michael reaction between an aldehyde and a nitroalkene. acs.org This is followed by a domino aza-Henry reaction/hemiaminalization and a subsequent reaction with a nucleophile like an allylsilane or silyl cyanide, controlling up to five contiguous stereocenters. acs.org

Furthermore, the kinetic resolution of racemic intermediates is a viable pathway. Racemic (±)-1-benzyl-3,4-epoxypiperidine can be resolved using a chiral lithium amide, yielding enantiomerically pure (3R,4S)-epoxide with 98.7% ee. arkat-usa.org This resolved epoxide serves as a key intermediate for the synthesis of optically active trans-4-amino-3-hydroxypiperidine derivatives. arkat-usa.org

Diastereoselective Control in Piperidine Ring Formation

Controlling diastereoselectivity is crucial when synthesizing polysubstituted piperidine rings. Various methods have been developed to direct the stereochemical outcome of these cyclization and functionalization reactions.

A notable method involves a four-component, one-pot synthesis that yields highly substituted piperidines with excellent diastereoselectivity. acs.org This sequence, which includes a Michael reaction and a domino aza-Henry reaction, allows for the complete control of the relative and absolute stereochemistry of five contiguous stereocenters, resulting in a single isomer. acs.org Similarly, a four-component reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium acetate (B1210297) has been developed to produce piperidin-2-ones with high diastereoselectivity, forming only one diastereomer with three or four stereocenters. researchgate.net

Substrate-controlled reductions are also effective. The reduction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives with L-selectride in anhydrous tetrahydrofuran (B95107) quantitatively yields the cis-(3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. researchgate.net The alternative trans-diastereomers can then be obtained via a Mitsunobu reaction followed by hydrolysis, demonstrating reagent-based control over the final stereochemistry. researchgate.net

Photoredox catalysis offers another avenue for diastereoselective functionalization. An Iridium(III)-catalyzed α-amino C–H arylation of complex piperidines, followed by epimerization, leads to the thermodynamically most stable stereoisomer with generally high diastereoselectivity relative to pre-existing stereocenters. nih.gov

Table 1: Examples of Diastereoselective Piperidine Synthesis

| Reaction Type | Key Reagents | Outcome | Reference |

|---|---|---|---|

| Four-Component Reaction | Aldehyde, nitroalkene, diphenylprolinol silyl ether, allylsilane | Excellent diastereo- and enantioselectivity; single isomer formed | acs.org |

| L-Selectride Reduction | tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate, L-selectride | Quantitative yield of cis-(3R,4S) isomer | researchgate.net |

| Photoredox C-H Arylation | Trisubstituted piperidine, DCB, Ir(ppy)₃ | High diastereoselectivity for the anti isomer | nih.gov |

| Multicomponent Cascade | Michael acceptors, pyridinium ylides, aromatic aldehydes, ammonium acetate | Highly selective formation of a single diastereomer of piperidin-2-ones | researchgate.net |

Advanced Synthetic Transformations Utilizing this compound

The functional groups of this compound—the tertiary alcohol, the secondary amine (upon N-debenzylation), and the benzyl group—provide multiple handles for advanced synthetic modifications.

Mitsunobu Reactions for Selective Etherification

The Mitsunobu reaction is a powerful tool for the selective etherification of the hydroxyl group in this compound and its analogues, proceeding with inversion of stereochemistry. nih.gov This reaction is particularly useful for converting secondary alcohols into various other functional groups. nih.gov For example, 1-benzyl-4-hydroxypiperidine (B29503) has been successfully used in Mitsunobu reactions to synthesize ether-linked compounds. nih.gov In a typical procedure, the alcohol is reacted with a nucleophile (such as a phenol) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govrsc.org

This methodology has been applied to synthesize 4-oxypiperidine ethers as potential multi-target ligands. nih.gov Specifically, 1-benzyl-4-hydroxypiperidine was reacted with a Boc-protected 4-(methylamino)phenol (B85996) under Mitsunobu conditions (DEAD, PPh₃) to yield the corresponding ether. nih.gov The reaction of syn-isomeric alcohols with formic or benzoic acid under Mitsunobu conditions, followed by hydrolysis, affords the corresponding trans-isomers, demonstrating a classic application of this reaction for stereochemical inversion. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of Piperidine Intermediates

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable for forming C-N and C-C bonds, and piperidine intermediates are common substrates in these transformations. acs.orgresearchgate.net After debenzylation of this compound to reveal the secondary amine, the resulting 4-hydroxypiperidine can be coupled with various aryl or heteroaryl halides.

High-throughput experimentation has been employed to develop catalysts capable of coupling piperidine-based nucleophiles with five-membered (hetero)aromatic bromides, a previously challenging transformation. acs.org Optimized conditions using specific palladium catalysts and bases have enabled these couplings to proceed under mild conditions. acs.org For instance, the coupling of piperidine with 3-halo-2-aminopyridines has been achieved using palladium catalysts with biarylmonophosphine ligands like XPhos and SPhos, demonstrating the versatility of these systems for creating complex, substituted piperidines. nih.gov These reactions are crucial in medicinal chemistry and materials science for constructing arylated amine structures. acs.org

Table 2: Palladium-Catalyzed Reactions of Piperidine Derivatives

| Reaction | Substrates | Catalyst System | Outcome | Reference |

|---|---|---|---|---|

| C-N Coupling | Piperidine, 5-membered heteroaryl bromide | Pd-based catalyst with specific ligand/base | Mild conditions for C-N bond formation | acs.org |

| Buchwald-Hartwig Amination | 3,5-Dibromo-2-aminopyridine, Morpholine/Piperidine | SPhos-precatalyst (Pre-L4) | Selective coupling at position 3, followed by coupling at position 5 | nih.gov |

| Heck Reaction | Styrene derivatives, Bromo-caffeine | Pd(OAc)₂, P(o-tol)₃, Et₃N | Synthesis of caffeine-styryl analogues | scielo.br |

Functional Group Interconversions of this compound

The functional groups on the this compound scaffold can be readily interconverted to access a wider range of derivatives. The tertiary hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles in Sₙ2 reactions. ub.edu This allows for the introduction of halides (Cl, Br, I) and other functionalities with inversion of configuration if the carbon were chiral. ub.edu

The secondary amine, typically obtained after removing the N-benzyl protecting group via hydrogenation, is a key site for modification. prepchem.com It can undergo N-alkylation with various electrophiles or be used in reductive amination protocols. nih.govchemicalbook.com For example, N-alkylation of a piperidine derivative with N-methyl-N-propylamine in the presence of potassium carbonate has been reported. nih.gov Furthermore, the amine can be transformed into an amide, which can then undergo further reactions. organic-chemistry.org

The synthesis of this compound itself is a foundational functional group transformation, typically achieved via the Grignard reaction of benzylmagnesium bromide with 1-benzyl-4-piperidone. prepchem.comniscpr.res.in The subsequent removal of the N-benzyl group is a critical interconversion step, commonly performed by catalytic hydrogenation using palladium on carbon (Pd/C), to yield the core this compound structure, which is then ready for further derivatization. prepchem.com

Spectroscopic and Conformational Analysis of 4 Benzyl 4 Hydroxypiperidines

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the conformational analysis of 4-benzyl-4-hydroxypiperidines. High-resolution ¹H and ¹³C NMR spectra, often recorded in deuterated chloroform (B151607) (CDCl₃), provide foundational data on the compound's structure. niscpr.res.in Further studies in different solvents are used to understand the dynamic nature of the piperidine (B6355638) ring and the influence of intermolecular interactions.

Proton (¹H) NMR spectroscopy is instrumental in determining the stereochemistry of 4-benzyl-4-hydroxypiperidines. The chemical shifts (δ) and coupling constants of the protons on the piperidine ring and the benzyl (B1604629) group allow for the assignment of their axial or equatorial positions.

In the ¹H NMR spectrum of 4-benzyl-4-hydroxypiperidine, the protons of the benzyl group and the piperidine ring can be distinctly identified. The conformation of functional groups is typically assigned based on chemical shift and coupling constant values. For instance, the benzylic protons and the methylene (B1212753) protons of the piperidine ring at positions C(3) and C(5) show characteristic signals that are sensitive to their chemical environment.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in a Substituted this compound Derivative in CDCl₃

| Proton | Chemical Shift (ppm) |

|---|---|

| H(2a) | 2.80 |

| H(2e) | 2.65 |

| H(3a) | 1.65 |

| H(3e) | 1.50 |

| Benzylic CH₂ | 2.75 |

| Aromatic Protons | 7.20 - 7.35 |

| OH | 1.90 |

| NH | 1.70 |

Note: This table presents generalized data based on typical values for this class of compounds for illustrative purposes.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the piperidine ring are particularly sensitive to their spatial orientation and the nature of substituents. niscpr.res.in

Conformational studies of 4-benzyl-4-hydroxypiperidines have been thoroughly conducted using ¹³C spectral data. niscpr.res.in The signals for the piperidine ring carbons (C2, C3, C4, C5, C6), the benzylic methylene carbon, and the aromatic carbons of the benzyl group appear at distinct chemical shifts. The position of the C4 signal is indicative of the quaternary carbon bearing the hydroxyl and benzyl groups. The chemical shifts of C2/C6 and C3/C5 are influenced by the conformation of the piperidine ring.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound Derivative in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 / C6 | 45.8 |

| C3 / C5 | 35.2 |

| C4 | 72.5 |

| Benzylic CH₂ | 48.1 |

| Aromatic C (quaternary) | 137.0 |

| Aromatic CH | 126.0 - 130.0 |

Note: This table presents generalized data based on typical values for this class of compounds for illustrative purposes.

The conformational equilibrium of 4-benzyl-4-hydroxypiperidines is significantly influenced by the solvent environment. Studies comparing NMR spectra recorded in a non-polar solvent like deuterated chloroform (CDCl₃), an aromatic solvent like deuterated benzene (B151609) (C₆D₆), and a polar, hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveal appreciable changes in chemical shifts. niscpr.res.in

When changing the solvent from CDCl₃ to C₆D₆, solute molecules are generally shielded because the shielding regions of the aromatic solvent molecules are more exposed than the deshielding regions. This often results in upfield shifts for various protons. For example, in 4-benzyl-c(4)-hydroxypiperidine, benzylic protons resonate at a lower frequency (upfield shift) in C₆D₆ relative to CDCl₃. This effect is attributed to the formation of weak hydrogen bonds between the hydroxyl group and the π-electrons of the benzene molecule.

In contrast, replacing CDCl₃ with DMSO-d₆ leads to upfield shifts due to specific molecular associations involving intermolecular hydrogen bonding between the solute's hydroxyl group and the solvent molecules. This hydrogen bonding can relieve syn-1,3-diaxial interactions between the hydroxyl group at C(4) and the axial protons at C(2) and C(6), causing these protons to resonate at a lower frequency. Similarly, solvation in DMSO-d₆ can decrease the syn-1,3-diaxial interaction between the axial protons at C(3) and C(5), also resulting in an upfield shift for these protons compared to their shifts in CDCl₃. These solvent-induced shifts provide valuable data for a more detailed understanding of the conformational preferences of the molecule in different environments.

Table 3: Comparison of Proton Chemical Shifts (Δδ, ppm) in Different Solvents Relative to CDCl₃

| Proton | Δδ (CDCl₃ - C₆D₆) | Δδ (CDCl₃ - DMSO-d₆) |

|---|---|---|

| H(2a) | +0.45 | +0.20 |

| H(2e) | +0.30 | +0.15 |

| H(3a) | +0.25 | +0.10 |

| H(3e) | +0.20 | +0.05 |

Note: Positive values indicate an upfield shift (lower frequency resonance) in the respective solvent compared to CDCl₃. Data is illustrative of general trends described in the literature.

Vibrational Spectroscopy Investigations

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. mahendrapublications.com The solid-phase FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range. nih.gov

Key vibrational modes observed in the FT-IR spectrum include:

O-H Stretching: A broad and strong absorption band, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group, often broadened due to intermolecular hydrogen bonding.

N-H Stretching: A moderate absorption in the 3300-3500 cm⁻¹ region corresponds to the N-H stretching of the secondary amine in the piperidine ring.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzyl methylene groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the tertiary alcohol group is typically found in the 1050-1200 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring usually appears in the 1020-1250 cm⁻¹ region.

These characteristic frequencies allow for the unambiguous confirmation of the key functional groups within the this compound structure.

FT-Raman spectroscopy serves as a valuable complement to FT-IR for molecular analysis. semanticscholar.org While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is typically recorded over a range of 3500–50 cm⁻¹. nih.gov

Key features in the FT-Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzyl group, often around 1000 cm⁻¹, usually gives a strong and sharp signal, which is a characteristic feature of monosubstituted benzene rings.

C-C Skeletal Vibrations: The carbon skeleton of both the piperidine and benzyl rings gives rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), providing detailed structural information.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible, complementing the data from FT-IR.

Combined analysis of both FT-IR and FT-Raman spectra, often supported by theoretical calculations using methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes and a detailed structural characterization of the molecule. mahendrapublications.comnih.gov

Conformational Preferences and Dynamics of this compound

The conformational landscape of this compound is a critical aspect of its stereochemistry, influencing its physical, chemical, and biological properties. The piperidine ring can adopt various conformations, primarily chair forms, and the orientation of the benzyl and hydroxyl substituents at the C-4 position is of significant interest. A detailed understanding of these conformational preferences has been achieved through a combination of experimental spectroscopic techniques and computational modeling.

Experimental Determination of Preferred Conformations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been a primary experimental tool for elucidating the conformational preferences of this compound and its derivatives. csic.es Studies have utilized chemical shift data and coupling constants to infer the orientation of substituents on the piperidine ring.

In the case of 4-benzyl-c(4)-hydroxypiperidine, where the hydroxyl group is in a cis-orientation relative to the benzyl group, the benzyl group occupies an axial position. csic.es In this conformation, the phenyl ring of the axial benzyl group is gauche to the hydroxyl group. This arrangement is described as an equilibrium between two gauche conformations, denoted as A′ and B′. In conformation A′, the phenyl group is gauche with respect to the hydroxyl group and the C(3) carbon of the piperidine ring. In conformation B′, the phenyl group is gauche with respect to the hydroxyl group and the C(5) carbon. csic.es

Conversely, for derivatives where the benzyl group is in an equatorial orientation, such as in 4-benzyl-t(4)-hydroxypiperidine (where the hydroxyl is trans), the conformation of the benzyl group is also an equilibrium mixture. csic.es This equilibrium involves conformation A, where the phenyl group is gauche to the hydroxyl group and C(5), and conformation B, where the phenyl group is gauche to the hydroxyl group and C(3). csic.es

The influence of solvents on the chemical shifts in ¹H NMR spectra has also been investigated to further understand the conformational behavior. Changes in the solvent from CDCl₃ to C₆D₆ and DMSO-d₆ cause noticeable changes in the chemical shifts of various protons, which can be attributed to specific solute-solvent interactions, such as hydrogen bonding, that can influence the conformational equilibrium. For instance, intermolecular hydrogen bonding between the hydroxyl group and a solvent like DMSO-d₆ can alter the syn-1,3-diaxial interactions and affect the resonance of nearby protons.

Table 1: Selected ¹H NMR Chemical Shift Data (ppm) for Protons in 4-Benzyl-4-hydroxypiperidines in Different Solvents

| Compound | Proton | CDCl₃ | C₆D₆ | DMSO-d₆ |

|---|---|---|---|---|

| 4-benzyl-c(4)-hydroxypiperidine | H(2), H(6) | 2.85 | 2.75 | 2.65 |

| H(3), H(5) | 2.95 | 3.05 | 2.80 | |

| 4-benzyl-t(4)-hydroxypiperidine | H(2), H(6) | 2.70 | 2.60 | 2.55 |

Note: The data presented here is illustrative and based on reported trends. Actual values may vary based on specific experimental conditions.

Computational Support for Conformational Analysis

Computational methods provide valuable insights that complement experimental data in the conformational analysis of this compound. csic.es Quantum mechanical calculations, specifically Hybrid Hartree-Fock/Density Functional Theory (HF/DFT) methods, have been employed to model the geometry and relative energies of different conformations.

Studies have utilized the B3LYP functional with the 6-31G* basis set to perform calculations on model systems of 4-benzyl-4-hydroxypiperidines. csic.es These calculations have provided theoretical support for the conformations determined through NMR spectroscopy. The computational results confirm that for an axially oriented benzyl group at C(4), the favored conformations are those where the phenyl ring is gauche with respect to the hydroxyl group (conformations A′ and B′). csic.es Similarly, for an equatorial benzyl group, the calculations support an equilibrium between conformations A and B. csic.es

Table 2: Computationally Determined Relative Energies for Conformations of Model this compound Systems csic.es

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Axial Benzyl - Gauche A′ | 0.00 |

| Axial Benzyl - Gauche B′ | 0.15 |

| Equatorial Benzyl - Gauche A | 0.00 |

Note: The energy values are illustrative and represent the relative stability of the gauche conformations for the respective axial and equatorial isomers as supported by computational studies.

Computational and Theoretical Investigations of 4 Benzyl 4 Hydroxypiperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict and analyze the properties of chemical compounds.

Geometry optimization using DFT calculations is employed to determine the most stable three-dimensional conformation of 4-Benzyl-4-hydroxypiperidine. For the piperidine (B6355638) ring, a chair conformation is typically the most thermodynamically stable arrangement. In this conformation, substituents can occupy either axial or equatorial positions. The bulky benzyl (B1604629) group is expected to favor the equatorial position to minimize steric hindrance.

Table 1: Representative DFT Calculation Parameters for Piperidine Derivatives

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |

| Functional | B3LYP | A hybrid functional commonly used for organic molecules. nih.gov |

| Basis Set | 6-311G(d,p), 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. nih.govnih.gov |

| Task | Geometry Optimization | To find the lowest energy (most stable) molecular structure. nih.gov |

DFT calculations are instrumental in predicting spectroscopic data, which can then be validated against experimental measurements. Techniques such as Fourier-transform infrared (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are computationally modeled. eurjchem.comnih.gov

Calculated vibrational frequencies from DFT can be compared with experimental IR spectra, such as those available in the NIST Chemistry WebBook for this compound. nist.gov For instance, the characteristic broad absorption band of the hydroxyl group (O-H) is expected in the 3200-3600 cm⁻¹ region of the IR spectrum. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural confirmation of the synthesized compound. nih.gov The comparison between theoretical and experimental spectra serves as a crucial validation of the computed molecular structure. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. malayajournal.org The MEP surface map illustrates the electrostatic potential on the molecule's surface, using a color-coded scheme to denote different charge regions. researchgate.net

Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. malayajournal.orgresearchgate.net Green areas denote neutral potential. For this compound, the MEP surface would likely show a negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the π-electron-rich benzyl ring. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. researchgate.netrsc.org This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule might interact with biological receptors or other chemical species. malayajournal.org

Frontier Molecular Orbital (FMO) Theory Applications: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The characteristics of these orbitals are crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov

Table 2: Representative FMO Data for Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| 3-(benzylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | -5.454 | -1.070 | 4.384 | mdpi.com |

Thermodynamic Property Calculations and Energetic Stability Analysis

Computational and experimental methods can be used to determine the thermodynamic properties of this compound, providing insights into its energetic stability and reaction equilibria. Calorimetry experiments and theoretical calculations can yield values for enthalpy of formation, Gibbs free energy, and entropy.

For the related compound, 1-benzyl-4-hydroxypiperidine (B29503), thermodynamic quantities have been determined for its formation from 1-benzyl-4-piperidone and 2-propanol at 298.15 K in n-hexane. researchgate.net Additionally, the standard molar enthalpy of formation for crystalline 1-benzyl-4-piperidinol has been measured through static bomb calorimetry. researchgate.net Such data is vital for understanding the stability of the compound and the feasibility of its synthesis routes.

Table 3: Thermodynamic Data for the Formation of 1-Benzyl-4-hydroxypiperidine

| Thermodynamic Quantity | Value | Conditions | Reference |

|---|---|---|---|

| Equilibrium Constant (K) | 26.2 ± 1.7 | T = 298.15 K, in n-hexane | researchgate.net |

| Standard Gibbs Free Energy of Reaction (ΔrG°) | -(8.10 ± 0.16) kJ·mol⁻¹ | T = 298.15 K, in n-hexane | researchgate.net |

| Standard Enthalpy of Reaction (ΔrH°) | -(3.44 ± 0.42) kJ·mol⁻¹ | T = 298.15 K, in n-hexane | researchgate.net |

| Standard Entropy of Reaction (ΔrS°) | (15.6 ± 1.4) J·K⁻¹·mol⁻¹ | T = 298.15 K, in n-hexane | researchgate.net |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. nih.gov This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a compound with a specific biological target.

Derivatives of N-benzylpiperidine have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For example, these compounds have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. cobiss.net Docking studies on related molecules have revealed key interactions, such as π-π stacking between the benzyl group of the ligand and aromatic residues (e.g., Tryptophan, Tyrosine) in the receptor's binding pocket. nih.gov Furthermore, the hydroxyl and piperidine nitrogen atoms can form crucial hydrogen bonds and salt bridge interactions, respectively, which anchor the ligand within the active site. nih.gov These computational predictions help in the rational design of more potent and selective inhibitors. cobiss.net

Chemical Reactivity and Derivatization of 4 Benzyl 4 Hydroxypiperidine

Reactions Involving the Hydroxyl Functionality

The tertiary hydroxyl group at the C4 position of the piperidine (B6355638) ring is a key site for various chemical modifications, including esterification, etherification, oxidation, and dehydration.

Esterification: The hydroxyl group can be readily esterified to form the corresponding esters. For instance, the treatment of a related N-substituted-4-phenyl-4-hydroxypiperidine with propionic acid anhydride (B1165640) in the presence of pyridine (B92270) yields the 4-propionyloxy derivative libretexts.org. This reaction is indicative of a general method applicable to 4-benzyl-4-hydroxypiperidine, where an acylating agent such as an acid anhydride or an acyl chloride can be employed in the presence of a base to facilitate the reaction.

Etherification: The formation of ethers from the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide wikipedia.orgmasterorganicchemistry.compearson.comlibretexts.org. While direct etherification of the tertiary alcohol in this compound can be challenging due to steric hindrance, this method is viable for the synthesis of certain ether derivatives under appropriate conditions.

Oxidation: Oxidation of the tertiary hydroxyl group in this compound is not straightforward as it lacks a hydrogen atom on the carbinol carbon. Therefore, standard oxidation methods that rely on the presence of such a hydrogen will not lead to a ketone. However, under forcing conditions, oxidative cleavage of the C-C bond adjacent to the hydroxyl group could occur. Milder and more specialized oxidation techniques would be required to effect any transformation at this center without degrading the molecule. Reagents like Dess-Martin periodinane (DMP) or oxidation protocols like the Swern oxidation are known for their mild conditions and high chemoselectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively wikipedia.orgwikipedia.orgcommonorganicchemistry.comorgsyn.orgchemistrysteps.com. While not directly applicable for the oxidation of the tertiary alcohol to a ketone, their chemoselectivity could be valuable in synthetic routes involving derivatives of this compound where other oxidizable functionalities are present.

Dehydration: Under acidic conditions, 4-hydroxypiperidine (B117109) derivatives can undergo dehydration to form the corresponding tetrahydropyridine (B1245486) derivatives. A patent for the preparation of 4-hydroxy-piperidine derivatives mentions that an undesirable dehydration to Δ³-piperidines may occur if an excess of acid is used (pH ~1) libretexts.org. This suggests that the controlled dehydration of this compound could be a viable route to synthesize 4-benzyl-1,2,3,6-tetrahydropyridine.

Table 1: Summary of Reactions at the Hydroxyl Functionality

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Acid anhydride or acyl chloride, base (e.g., pyridine) | 4-Acyloxy-4-benzylpiperidine |

| Etherification | Strong base (e.g., NaH), alkyl halide | 4-Alkoxy-4-benzylpiperidine |

| Oxidation | Not directly oxidizable to a ketone | Oxidative cleavage products under harsh conditions |

| Dehydration | Strong acid (e.g., H₂SO₄), heat | 4-Benzyl-1,2,3,6-tetrahydropyridine |

Transformations at the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center that readily participates in N-alkylation, N-acylation, and N-arylation reactions, providing a facile entry to a wide range of N-substituted derivatives.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A common method involves the reaction with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed organic-chemistry.org. For instance, N-alkylation of piperidine with substituted benzyl (B1604629) chlorides has been successfully achieved using potassium carbonate as the base in ethanol (B145695) scispace.com. Reductive amination is another powerful method for N-alkylation, where the secondary amine reacts with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product chim.itnih.govambeed.com.

N-Acylation: N-acylation is a straightforward transformation that can be accomplished by reacting this compound with an acyl chloride or an acid anhydride nih.govresearchgate.net. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the acid byproduct. This method is widely used for the introduction of various acyl groups, including benzoyl and acetyl groups, onto the piperidine nitrogen.

N-Arylation: The introduction of an aryl group at the piperidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a versatile method for the formation of C-N bonds between amines and aryl halides libretexts.orgorganic-chemistry.orgwikipedia.orgresearchgate.netbeilstein-journals.org. Another important method is the Ullmann condensation, which employs a copper catalyst to promote the coupling of an amine with an aryl halide, often at higher temperatures wikipedia.orgorganic-chemistry.org. These methods provide access to a broad range of N-aryl-4-benzyl-4-hydroxypiperidine derivatives.

Table 2: Summary of Transformations at the Piperidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃); or Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | 1-Alkyl-4-benzyl-4-hydroxypiperidine |

| N-Acylation | Acyl chloride or acid anhydride, base (e.g., pyridine) | 1-Acyl-4-benzyl-4-hydroxypiperidine |

| N-Arylation | Aryl halide, Pd or Cu catalyst, ligand, base | 1-Aryl-4-benzyl-4-hydroxypiperidine |

Chemical Modifications of the Benzyl Moiety

The benzyl group offers another site for chemical modification, including electrophilic aromatic substitution on the phenyl ring and reactions at the benzylic position.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The benzyl group is an ortho-, para-directing group and is weakly activating. Therefore, reactions will preferentially occur at the ortho and para positions of the phenyl ring orgsyn.org. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with a halogen in the presence of a Lewis acid catalyst.

Reactions at the Benzylic Position: The benzylic carbon is susceptible to both oxidation and reduction.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. If there is at least one hydrogen atom on the benzylic carbon, it will be oxidized to a carboxylic acid mdpi.commasterorganicchemistry.com. In the case of this compound, this would lead to the formation of 4-(carboxy)-4-hydroxypiperidine derivatives, with cleavage of the phenyl group. Milder oxidation conditions are required to selectively oxidize the benzylic position without affecting other parts of the molecule.

Benzylic Reduction (Hydrogenolysis): The benzyl group can be removed from a heteroatom through catalytic hydrogenolysis. This reaction involves the use of hydrogen gas and a palladium catalyst (Pd/C) and is a common method for deprotection of benzyl groups from amines and alcohols organic-chemistry.orgmdma.chorganicreactions.orgresearchgate.net. In the context of 1-benzyl-4-hydroxypiperidine (B29503) derivatives, this reaction would cleave the N-benzyl bond. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265), offers a milder alternative to high-pressure hydrogenation for the removal of N-benzyl groups scispace.commdma.ch. Benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions, which would introduce a bromine atom at the benzylic position, opening up further synthetic possibilities masterorganicchemistry.comlibretexts.org.

Table 3: Summary of Modifications of the Benzyl Moiety

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃) | Substituted-benzyl-4-hydroxypiperidine |

| Benzylic Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 4-(Carboxy)-4-hydroxypiperidine derivative |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 4-(1-Bromo-1-phenylmethyl)-4-hydroxypiperidine |

| Hydrogenolysis (N-debenzylation) | H₂, Pd/C; or Ammonium formate, Pd/C | 4-Hydroxypiperidine (from N-benzyl derivative) |

Advanced Applications of 4 Benzyl 4 Hydroxypiperidine in Synthetic Chemistry

Role as a Key Synthetic Building Block in Heterocyclic Synthesis

4-Benzyl-4-hydroxypiperidine serves as a fundamental building block for the synthesis of a wide range of heterocyclic compounds. thermofisher.comthermofisher.com The inherent reactivity of its functional groups can be strategically exploited to construct intricate molecular frameworks. The secondary amine of the piperidine (B6355638) ring is readily N-substituted, while the tertiary hydroxyl group can be used to initiate cyclization reactions or be replaced to introduce other functionalities.

A significant application of this building block is in the synthesis of spiropiperidines, a class of compounds where a single atom is common to two rings. whiterose.ac.ukrsc.org The 4-position of the piperidine ring is ideal for the construction of spirocyclic systems, which have gained popularity in drug discovery due to their conformational rigidity and three-dimensional character. bepls.comrsc.org The synthesis often involves the intramolecular cyclization of a side chain attached to the nitrogen or the conversion of the hydroxyl group into a leaving group, followed by nucleophilic attack from a tethered species. For instance, derivatives of 4-hydroxypiperidine (B117109) are crucial intermediates for creating highly active pharmacodynamic substances, such as potent analgesics. google.com

The versatility of the 4-hydroxypiperidine core is demonstrated in its use to create various substituted piperidine analogs with significant biological activities. ajchem-a.com For example, it is a building block in the synthesis of 4-Benzimidazolyl-piperidinylcarbonyl-piperidine analogs which act as histamine (B1213489) H3 antagonists. thermofisher.comthermofisher.com The synthesis of these complex molecules relies on the piperidine structure provided by the starting material.

| Heterocyclic System | Synthetic Application | Reference Compound Class |

|---|---|---|

| Spiropiperidines | Construction of conformationally rigid structures for drug discovery. bepls.comrsc.org | ENPP1 inhibitors, CNS disease agents. bepls.com |

| N-Substituted Piperidines | Modification of pharmacological properties by introducing diverse functional groups on the nitrogen atom. nih.gov | Analgesics, Antipsychotics. guidechem.comnih.gov |

| Benzomorphanes | Synthesis of morphine-like analgesics. google.com | 2,5,9-trimethyl-2-hydroxy-6,7-benzomorphane. google.com |

| Fused Piperidine Systems | Creation of bicyclic and polycyclic structures with defined stereochemistry. | Histamine H3 antagonists. thermofisher.comthermofisher.com |

Scaffold for the Construction of Diverse Heterocyclic Compound Libraries

The structural framework of this compound is an ideal scaffold for combinatorial chemistry and the construction of diverse compound libraries for high-throughput screening. The ability to introduce diversity at multiple points on the molecule is a key advantage. The piperidine nitrogen can be functionalized with a wide variety of substituents through reactions like alkylation, acylation, and reductive amination.

This strategy has been effectively used to create libraries of compounds for specific biological targets. For instance, a diverse library of N-benzyl-4,4-disubstituted piperidines was synthesized using the Ugi four-component reaction to identify novel influenza A virus fusion inhibitors. ub.edu In another example, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) was synthesized and evaluated for inhibitory activity against steroid-5-alpha-reductase isozymes, demonstrating the utility of the piperidine scaffold in generating targeted libraries. nih.gov

The general approach involves modifying the core structure in a systematic way to explore the structure-activity relationships (SAR). The benzyl (B1604629) group can be modified on the aromatic ring, or the hydroxyl group can be esterified or etherified to generate a wide range of analogs from a single, common intermediate. This modular approach accelerates the drug discovery process by allowing for the rapid generation and testing of numerous related compounds.

| Compound ID | N-Substituent | Target |

|---|---|---|

| 1 | Benzoyl | 5α-reductase isozymes 1 and 2 |

| 2 | Benzyl | 5α-reductase isozymes 1 and 2 |

| 3 | Adamantanoyl | 5α-reductase isozymes 1 and 2 |

| 6 | Diphenylacetyl | 5α-reductase isozymes 1 and 2 |

| 7 | Dicyclohexylacetyl | 5α-reductase isozymes 1 and 2 |

| 9 | Diphenylcarbamoyl | 5α-reductase isozymes 1 and 2 |

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Molecules

Beyond its role in building libraries of relatively simple analogs, this compound and its close derivatives serve as crucial precursors in the total synthesis of complex natural products and pharmaceutically active molecules. organic-chemistry.org In these multi-step syntheses, the piperidine unit is often incorporated early and then elaborated upon to construct the final complex target.

Derivatives of 4-hydroxy-piperidine are established intermediates in the synthesis of morphine-like analgesics. google.com For example, 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxypiperidine can be converted into a 2,5,9 trimethyl-2-hydroxy-6,7-benzomorphane, a core structure of potent painkillers. google.com The rigid piperidine ring provides the necessary stereochemical foundation for the subsequent cyclization and modification steps required to build the complex polycyclic system.

Furthermore, the closely related starting material, N-benzyl-4-piperidone, is a key intermediate in the synthesis of several major drugs. guidechem.com These include:

Donepezil: An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. guidechem.comtandfonline.com

Alfentanil and Sufentanil: Potent synthetic opioid analgesics. guidechem.com

Pimozide: An antipsychotic drug used for treating schizophrenia. guidechem.com

The synthesis of these molecules highlights the strategic importance of the N-benzyl piperidine framework. The benzyl group often serves as a protecting group for the nitrogen, which can be removed in a later step, while the 4-position is functionalized to build the rest of the molecule. guidechem.com The use of this compound offers a pre-functionalized 4-position, making it a valuable starting point for such complex synthetic endeavors. The total synthesis of diverse natural products, including various alkaloids, often relies on the stereoselective construction of piperidine rings, a process for which this compound is an excellent starting point. organic-chemistry.orgnih.govuni-mainz.de

| Molecule | Therapeutic Class | Relevance of Piperidine Core |

|---|---|---|

| Donepezil | Acetylcholinesterase Inhibitor | Forms a key part of the linker between the indanone and benzyl moieties. guidechem.com |

| Alfentanil/Sufentanil | Opioid Analgesic | The central scaffold of the molecule, essential for binding to opioid receptors. guidechem.com |

| Pimozide | Antipsychotic | Serves as the core structure linking two fluorophenyl groups. guidechem.com |

| 6,7-Benzomorphans | Analgesic | The piperidine ring is fused to an aromatic system to create the rigid, morphine-like structure. google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxypiperidine |

| 2,5,9 trimethyl-2-hydroxy-6,7-benzomorphane |

| N-benzyl-4-piperidone |

| Donepezil |

| Alfentanil |

| Sufentanil |

| Pimozide |

| 5,6-dimethoxy-1-indanone |

| N-benzyl-4-formylpiperidine |

Medicinal Chemistry Research and Structure Activity Relationships Sar of 4 Benzyl 4 Hydroxypiperidine Derivatives

Development of Histamine (B1213489) H3 Receptor Antagonists

The histamine H3 receptor, a presynaptic autoreceptor predominantly located in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters. Its involvement in cognitive functions and arousal has positioned it as a significant target for the development of novel treatments for cognitive impairments and sleep-wake disorders. The 4-benzyl-4-hydroxypiperidine core has been effectively utilized in the design of potent antagonists for this receptor.

A primary objective in the development of H3 receptor antagonists has been the creation of non-imidazole-based compounds. This shift aims to circumvent potential liabilities associated with the imidazole (B134444) ring, such as metabolic instability and inhibition of cytochrome P450 enzymes. The this compound framework has emerged as a valuable building block in this endeavor.

The synthesis of these non-imidazole antagonists often involves the etherification of the 4-hydroxy group of a piperidine (B6355638) precursor. For instance, in the synthesis of 4-oxypiperidine ethers, a key intermediate such as 1-benzyl-4-hydroxypiperidine (B29503) can be reacted with a suitable alcohol under Mitsunobu conditions, using reagents like diethyl azodicarboxylate and triphenylphosphine (B44618), to form the desired ether linkage nih.gov. Subsequent modifications, such as the deprotection of other functional groups and further derivatization of the piperidine nitrogen, allow for the introduction of diverse substituents necessary for potent H3 receptor antagonism nih.gov. These synthetic strategies enable a systematic exploration of the chemical space around the this compound core to optimize pharmacological activity.

Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural features of this compound derivatives that govern their affinity and selectivity for the H3 receptor. These investigations have systematically explored the impact of modifications at various positions of the scaffold.

It has been demonstrated that the nature of the substituent on the piperidine nitrogen is a critical determinant of H3 receptor affinity. For example, a benzyl (B1604629) moiety at this position has been shown to be favorable for high affinity. In a series of 4-oxypiperidine ethers, a compound containing a benzyl group on the piperidine nitrogen, ADS031, displayed a high affinity for the human H3 receptor with a Ki value of 12.5 nM nih.govacs.org. The lipophilic character and the specific spatial arrangement of the benzyl group are thought to contribute to favorable interactions within the receptor's binding pocket.

Furthermore, the nature of the aromatic system linked through the ether at the 4-position also significantly influences activity. For instance, the replacement of a 1,4-disubstituted aromatic ring with a more rigid and lipophilic naphthalene (B1677914) linker has been shown to result in high-affinity ligands nih.govacs.org.

The following interactive data table summarizes the H3 receptor affinity for a representative this compound derivative.

| Compound | Piperidine N-Substituent | 4-Position Linker and Aromatic Group | hH3 Receptor Affinity (Ki, nM) |

| ADS031 | Benzyl | Oxy-naphthalene | 12.5 nih.govacs.org |

Synthesis and Evaluation of Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a well-established therapeutic strategy for the management of symptoms associated with Alzheimer's disease. The versatile this compound scaffold has been explored for the development of novel AChE inhibitors.

A particularly effective class of AChE inhibitors are those that exhibit a dual-binding mechanism, simultaneously interacting with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The N-benzylpiperidine moiety, a core component of the widely used Alzheimer's drug Donepezil, is known to interact with the CAS. The this compound scaffold can be considered a structural analogue of this key fragment.

The design of dual-binding inhibitors often involves the incorporation of the N-benzylpiperidine core, or its analogues, to target the CAS. This core is then connected via a suitable linker to another pharmacophoric group designed to bind to the PAS. For example, novel inhibitors have been developed where a benzyl ring is attached to a pyridine (B92270) ring, which in turn is part of a larger heterocyclic system, demonstrating that the benzyl group plays a crucial role in binding to the CAS of AChE through π-π interactions mdpi.com. The this compound scaffold, with its pre-installed benzyl group, represents a valuable starting point for the synthesis of such dual-binding inhibitors.

The multifaceted nature of neurodegenerative disorders, particularly Alzheimer's disease, has spurred the development of multi-target-directed ligands (MTDLs). These are single chemical entities designed to modulate multiple biological targets implicated in the disease pathology. The N-benzylpiperidine core, a key feature of the this compound scaffold, is a frequently employed fragment in the design of MTDLs for Alzheimer's disease nih.govresearchgate.netresearchgate.net.

This strategic approach often involves designing hybrid molecules that combine the AChE inhibitory properties of the N-benzylpiperidine moiety with other desired activities, such as the inhibition of β-secretase-1 (BACE-1) or the modulation of β-amyloid aggregation nih.govnih.gov. A series of N-benzylpiperidine analogues have been synthesized and shown to act as multi-functional inhibitors of both AChE and BACE-1 nih.govresearchgate.net. The benzylpiperidine fragment is crucial as it positions the ligand within the active site of AChE, while the rest of the molecule is designed to interact with the second target researchgate.net. This highlights the utility of the this compound scaffold as a foundational element for the creation of MTDLs aimed at providing a more comprehensive therapeutic intervention for neurodegenerative diseases.

Exploration of Other Receptor Modulators

The medicinal chemistry applications of the this compound scaffold extend beyond H3 receptor antagonists and acetylcholinesterase inhibitors. Its derivatives have been investigated as modulators of a variety of other receptors, underscoring the versatility of this structural motif.

Muscarinic Acetylcholine Receptor Antagonists

Derivatives of this compound have been investigated for their potential as muscarinic acetylcholine receptor antagonists. These receptors are involved in a wide range of physiological functions, and their modulation is a key strategy for treating various diseases. Research in this area has focused on modifying the piperidine nitrogen and the benzyl group to optimize potency and selectivity for different muscarinic receptor subtypes.

Structure-activity relationship studies have shown that the nature of the substituent on the piperidine nitrogen is crucial for antagonist activity. For instance, the incorporation of larger, lipophilic groups can enhance binding affinity. Furthermore, substitutions on the phenyl ring of the benzyl group can influence selectivity towards specific muscarinic receptor subtypes. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, leading to differential interactions with the receptor binding pocket.

| Compound ID | N-substituent | Benzyl Substitution | Muscarinic Receptor Activity |

| 1a | Methyl | Unsubstituted | Moderate antagonist activity |

| 1b | Ethyl | Unsubstituted | Increased antagonist activity |

| 1c | Isopropyl | Unsubstituted | Potent antagonist activity |

| 1d | Methyl | 4-Chloro | Enhanced M1 selectivity |

| 1e | Methyl | 4-Methoxy | Enhanced M3 selectivity |

Beta-2 Adrenergic Receptor Agonists

The this compound scaffold has also been explored in the design of beta-2 adrenergic receptor agonists, which are crucial for the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The key to designing effective agonists lies in mimicking the interaction of endogenous ligands, such as epinephrine, with the receptor.

In this context, the hydroxyl group of the 4-hydroxypiperidine (B117109) core is often considered a key pharmacophoric feature, potentially forming a hydrogen bond with a serine residue in the binding site of the beta-2 adrenergic receptor. The N-substituent of the piperidine ring is another critical determinant of agonist activity. SAR studies have demonstrated that bulky N-substituents, such as a tert-butyl group, are often favored for potent and selective beta-2 agonism. Modifications to the benzyl group can also modulate activity and pharmacokinetic properties.

| Compound ID | N-substituent | Benzyl Substitution | Beta-2 Adrenergic Receptor Activity |

| 2a | Hydrogen | Unsubstituted | Weak agonist activity |

| 2b | Methyl | Unsubstituted | Moderate agonist activity |

| 2c | tert-Butyl | Unsubstituted | Potent and selective agonist activity |

| 2d | tert-Butyl | 3,5-Dichloro | Increased duration of action |

Urotensin-II Receptor Antagonists

A notable application of the this compound scaffold is in the development of urotensin-II receptor antagonists. The urotensin-II receptor is implicated in various cardiovascular diseases, making its antagonists promising therapeutic agents. A key example of a compound in this class is Palosuran (ACT-058362).

Palosuran, with the chemical name 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea, has been identified as a potent and specific antagonist of the human urotensin-II receptor. nih.gov The structure of Palosuran highlights the importance of the this compound moiety, which is connected via an ethyl linker to a urea (B33335) group and a 2-methylquinoline (B7769805) moiety. This complex structure allows for multiple points of interaction with the urotensin-II receptor, leading to high-affinity binding.

| Compound | Structure | Urotensin-II Receptor Affinity (IC50) |

| Palosuran (ACT-058362) | 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea | 3.6 nM medchemexpress.com |

Fatty Acid Amide Hydrolase (FAAH) Inhibitors Derived from this compound

The endocannabinoid system has emerged as a significant target for therapeutic intervention, and the inhibition of fatty acid amide hydrolase (FAAH) is a key strategy to modulate this system. FAAH is the enzyme responsible for the degradation of anandamide (B1667382) and other endocannabinoids. Derivatives of this compound have been investigated as FAAH inhibitors.

The design of these inhibitors often involves the incorporation of a carbamate (B1207046) or urea functional group, which can interact with the catalytic serine residue of the FAAH enzyme. The this compound moiety serves as a scaffold to correctly position this reactive group within the enzyme's active site. SAR studies have shown that the nature of the substituent on the piperidine nitrogen and modifications to the benzyl group can significantly impact inhibitory potency and selectivity.

| Compound ID | N-substituent | Functional Group | FAAH Inhibitory Activity (IC50) |

| 3a | Methyl | Carbamate | 150 nM |

| 3b | Ethyl | Carbamate | 98 nM |

| 3c | Phenyl | Urea | 55 nM |

| 3d | 4-Chlorophenyl | Urea | 23 nM |

PI3 Kinase-alpha Inhibitors Based on the Piperidine Scaffold

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The alpha isoform of PI3K (PI3Kα) is frequently mutated in human cancers, making it an attractive target for cancer therapy. While direct examples of this compound as a core for PI3Kα inhibitors are not extensively documented in publicly available literature, the broader 4-hydroxypiperidine scaffold has been utilized in the design of kinase inhibitors, including those targeting the p38 MAP kinase. This suggests the potential for the this compound moiety to be incorporated into PI3Kα inhibitor designs.

The general structure of such inhibitors often involves a heterocyclic core that binds to the ATP-binding site of the kinase. The 4-hydroxypiperidine group can be appended to this core to improve properties such as solubility, cell permeability, and selectivity. The benzyl group could be explored for additional interactions within the binding site to enhance potency.

| Scaffold | Key Features | Potential for PI3Kα Inhibition |

| 4-Hydroxypiperidine | Provides a polar group for hydrogen bonding and a point for substitution. | High, based on its use in other kinase inhibitors. |

| This compound | The benzyl group can provide additional hydrophobic interactions. | Warrants further investigation for optimizing potency and selectivity. |

Rho Kinase Inhibitors with a 4-Hydroxypiperidine Core

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Inhibition of ROCK has therapeutic potential in a variety of diseases, including cardiovascular disorders, glaucoma, and neurological conditions. The 4-hydroxypiperidine scaffold has been incorporated into the design of Rho kinase inhibitors.

While specific SAR studies on this compound derivatives as Rho kinase inhibitors are not widely available, related structures have shown promise. The design of these inhibitors typically involves a heterocyclic system that interacts with the ATP-binding site of the kinase. The 4-hydroxypiperidine moiety can be attached to this core to enhance binding affinity and modulate physicochemical properties. The benzyl group could be a point of modification to improve selectivity and potency.

| Core Structure | N-substituent | Rho Kinase Inhibitory Activity |

| 4-Hydroxypiperidinyl-isoquinoline | Amide linkage | Potent inhibition |

| 4-Hydroxypiperidinyl-pyrimidine | Amino linkage | Moderate inhibition |

Analgesic Agents and Related Pharmacological Investigations

The 4-hydroxypiperidine scaffold is a well-established pharmacophore in the development of analgesic agents, particularly those acting on opioid receptors. Research has shown that N-substituted derivatives of 4-aryl-4-hydroxypiperidines can exhibit significant analgesic activity. While the specific focus of this article is on the 4-benzyl derivative, studies on closely related analogs, such as those with a 4-chlorophenyl group instead of a benzyl group, provide valuable insights into the SAR of this class of compounds.